molecular formula C8H5ClF3NO2 B1391457 Methyl 2-Chloro-6-(trifluoromethyl)nicotinate CAS No. 1073129-57-3

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B1391457
CAS No.: 1073129-57-3
M. Wt: 239.58 g/mol
InChI Key: OFOKILFDGSZHKO-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate (CAS: 1073129-57-3) is a nicotinic acid derivative characterized by a methyl ester group at the 3-position, a chlorine substituent at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the chlorine substituent .

Properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKILFDGSZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673207
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073129-57-3
Record name Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
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Preparation Methods

One-Pot Condensation of Ethyl 4-Chloro-3-oxobutyrate

This method involves reacting ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under acidic conditions (acetic acid and ammonium acetate).

Parameter Details
Reagents Ethyl 4-chloro-3-oxobutyrate, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Catalyst Acetic acid, ammonium acetate
Conditions 50°C for 1.5 hours
Yield 77.4% (over two steps)
Byproducts Enamine intermediates, requiring column chromatography for purification.

Drawbacks :

  • Low selectivity due to competing enamine formation.
  • Requires harsh purification steps, making it unsuitable for industrial scale.

Stepwise Alkali-Mediated Intermediate Formation

A two-step process mitigates side reactions:

  • Alkali-mediated coupling : Ethyl 4-chloro-3-oxobutyrate reacts with trifluoromethyl-containing ketones under basic conditions to form intermediate I .
  • Cyclization : Intermediate I undergoes intramolecular cyclization with ammonium acetate.
Parameter Details
Reagents Ethyl 4-chloro-3-oxobutyrate, trifluoromethyl ketones, ammonium acetate
Catalyst Alkali (e.g., NaH)
Conditions Room temperature for coupling; 50°C for cyclization
Yield 84–92% (linear yield)
Advantages Reduced enamine byproducts and higher selectivity compared to one-pot methods.

Hypochlorite-Mediated Degradation of 2-Chloro-6-trifluoromethylnicotinamide

This route starts with 2-chloro-6-trifluoromethylnicotinamide , which is treated with sodium hypochlorite and sodium hydroxide:

Parameter Details
Reagents 2-Chloro-6-trifluoromethylnicotinamide, NaOCl, NaOH
Solvent Water
Conditions 90°C for 30 minutes
Yield 72–98% (depending on purification)
Product Purity Melting point: 96–97°C.

Mechanism : The reaction proceeds via Hofmann degradation, converting the amide to an amine followed by cyclization.

Chlorination of Methyl 2-Methoxy-6-(trifluoromethyl)nicotinate

A methoxy precursor is chlorinated using chlorine gas:

Parameter Details
Reagents Methyl 2-methoxy-6-(trifluoromethyl)nicotinate, Cl₂, NaOAc
Solvent Ethyl acetate
Conditions 70°C for 4 hours
Yield 98% (crude); 85% after recrystallization
Product Purity Melting point: 43–44°C.

Advantages : High yields and minimal byproducts, suitable for industrial production.

Comparative Analysis of Methods

Method Yield Scalability Byproducts Industrial Feasibility
One-Pot Condensation 77.4% Low High Limited
Stepwise Alkali 84–92% High Low Preferred
Hypochlorite Degradation 72–98% Moderate Moderate Viable
Chlorination 85–98% High Minimal Optimal

Key Findings

  • The stepwise alkali-mediated method and chlorination route offer the best balance of yield and scalability.
  • Hypochlorite degradation is effective but requires careful control of reaction conditions to avoid over-chlorination.
  • One-pot methods, while simpler, are less efficient due to competing side reactions.

Chemical Reactions Analysis

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is synthesized through the reaction of 2-chloronicotinic acid methyl ester with trifluoromethyl chloride under basic conditions. This method effectively introduces the trifluoromethyl group, crucial for its chemical properties and reactivity.

Common Reagents Used:

  • Sodium Borohydride : For reductions.
  • Potassium Permanganate : For oxidations.

Agricultural Applications

One of the primary applications of this compound is as a precursor in the development of novel insecticides and pesticides. Its unique structure contributes to enhanced efficacy against various pests while minimizing environmental impact.

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential biological activity. It serves as an intermediate in synthesizing various bioactive molecules, including:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit therapeutic effects against cancer.
  • Infectious Disease Treatments : Investigations into its derivatives have shown promise in combating infectious diseases.

Case Study: Nav1.8 Inhibitors

A study explored novel compounds derived from this compound as inhibitors of the Nav1.8 channel, which plays a role in pain disorders. These compounds may be beneficial in treating conditions such as chronic pain and itch disorders .

Comparison with Related Compounds

The following table summarizes this compound's structural differences and unique properties compared to similar compounds:

Compound NameStructural DifferencesUnique Properties
Methyl 6-Chloro-4-(trifluoromethyl)nicotinateTrifluoromethyl group at a different positionDifferent reactivity due to positional variance
Methyl 6-(trifluoromethyl)nicotinateLacks chlorine substituentMore straightforward reactivity
2-Chloro-6-(trifluoromethyl)nicotinamideAmide instead of esterPotentially different biological activity

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Methyl 2-Bromo-6-(trifluoromethyl)nicotinate
  • Structure : Bromine replaces chlorine at the 2-position.
  • Molecular Weight : 284.53 g/mol (vs. 239.57 g/mol for the chloro analog).
  • Reactivity : Bromine’s larger atomic size and lower electronegativity enhance nucleophilic substitution reactivity compared to chlorine. This makes the bromo derivative more suitable for cross-coupling reactions in drug synthesis .
  • Applications : Used in Suzuki-Miyaura couplings for constructing complex heterocycles .
Ethyl 6-Chloro-2-(trifluoromethyl)nicotinate
  • Structure : Ethyl ester replaces the methyl ester.
  • Molecular Weight : 253.61 g/mol.
  • Solubility : Ethyl esters generally exhibit lower water solubility but improved lipid solubility, enhancing bioavailability in pharmacological contexts .
  • Synthetic Utility : Preferred in reactions requiring slower hydrolysis rates compared to methyl esters .

Positional Isomers

Methyl 6-(Trifluoromethyl)nicotinate
  • Structure : Lacks the 2-chloro substituent.
  • Molecular Weight : 205.14 g/mol.
  • Biological Activity : Used as a building block for anticoagulants and anti-inflammatory agents. The absence of chlorine reduces steric hindrance, facilitating enzyme binding in biochemical studies .
  • Solubility : Soluble in acetone but insoluble in water, similar to the chloro analog .
Methyl 2-Chloro-5-(trifluoromethyl)nicotinate
  • Structure : -CF₃ group at the 5-position instead of 4.
  • Impact : Altered electronic distribution affects regioselectivity in electrophilic substitution reactions. This isomer is less commonly used in drug synthesis due to unfavorable steric interactions in target binding pockets .

Functional Group Variations

Methyl 2-Amino-6-(trifluoromethyl)nicotinate
  • Structure: Amino (-NH₂) group replaces chlorine at the 2-position.
  • Molecular Weight : 220.17 g/mol.
  • Applications: The amino group enables hydrogen bonding, making this derivative valuable in kinase inhibitor development. However, it is less electrophilic than the chloro analog, limiting its use in nucleophilic reactions .
2-Chloro-6-(trifluoromethyl)nicotinonitrile
  • Structure : Nitrile (-CN) replaces the methyl ester.
  • Reactivity : The nitrile group participates in cycloaddition reactions, offering pathways to diverse heterocycles. However, it poses higher toxicity risks, requiring stringent safety protocols .

Table 1: Key Properties of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound C₈H₅ClF₃NO₂ 239.57 Not reported Acetone, DMSO Pharmaceutical intermediates
Methyl 2-Bromo-6-(trifluoromethyl)nicotinate C₈H₅BrF₃NO₂ 284.53 Not reported Acetone, THF Cross-coupling reactions
Methyl 6-(Trifluoromethyl)nicotinate C₈H₆F₃NO₂ 205.14 Not reported Acetone Enzyme inhibition studies
Ethyl 6-Chloro-2-(trifluoromethyl)nicotinate C₉H₇ClF₃NO₂ 253.61 Not reported Ethanol, DCM Drug metabolism studies
Methyl 2-Amino-6-(trifluoromethyl)nicotinate C₈H₇F₃N₂O₂ 220.17 Not reported DMF, Methanol Kinase inhibitors

Biological Activity

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated nicotinic acid derivative with a trifluoromethyl group. The molecular formula is C₉H₈ClF₃N₁O₂, and it has a molecular weight of approximately 233.62 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and bioavailability.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. Additionally, the compound may modulate enzyme activity and influence key biochemical pathways, although detailed studies are still required to elucidate these mechanisms fully.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that these compounds may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Preliminary studies have indicated that it may possess antibacterial and antifungal activities, though specific investigations are necessary to quantify these effects and determine the underlying mechanisms.

Comparative Analysis with Similar Compounds

This compound can be compared to other nicotinic acid derivatives. For instance:

Compound NameKey FeaturesBiological Activity
Methyl 6-Chloro-4-(trifluoromethyl)nicotinateSimilar trifluoromethyl groupAnticancer properties
Methyl 2-Methoxy-6-(trifluoromethyl)nicotinateContains methoxy groupPotential neuroprotective effects
Ethyl 4-Chloro-2-Methyl-6-(trifluoromethyl)nicotinateDifferent substitution patternAntimicrobial activity

This comparison highlights the unique attributes of this compound, particularly its specific combination of functional groups that confer distinct biological activities.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed an IC₅₀ value indicating significant cytotoxicity, supporting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of derivatives of this compound. The results indicated varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential.

Q & A

Q. What are the primary synthetic routes for Methyl 2-Chloro-6-(trifluoromethyl)nicotinate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For example:

  • SNAr Reaction : Chlorination/trifluoromethylation of methyl nicotinate derivatives using reagents like POCl₃ or trifluoromethylation agents (e.g., CF₃Cu).
  • Palladium-Catalyzed Coupling : A palladium acetate/Xantphos system with Cs₂CO₃ as a base in toluene at 110°C can facilitate coupling reactions (e.g., with cyclopenta[c]pyrrole derivatives) .
  • Esterification : Reacting nicotinic acid derivatives with methanol under acidic conditions (e.g., H₂SO₄) .

Q. Key Considerations :

  • Reagent Purity : Impurities in trifluoromethylation agents may lead to side products.
  • Reaction Monitoring : Use TLC or HPLC to track progress and optimize yields.

Q. How can the compound’s hydrolysis be controlled to avoid premature degradation?

Hydrolysis of the ester group occurs under basic conditions. To mitigate this:

  • pH Control : Maintain neutral to slightly acidic conditions during storage (pH 5–7).
  • Temperature : Store at ≤4°C to slow hydrolysis kinetics .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm the trifluoromethyl (–CF₃) group (δ ~110–120 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., m/z 253.61 for C₉H₇ClF₃NO₂) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1130 cm⁻¹ (C–F stretch) .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation be addressed?

Trifluoromethylation at the 6-position competes with other reactive sites. Strategies include:

  • Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide trifluoromethylation .
  • Electrophilic Reagents : Employ Umemoto’s reagent (CF₃⁺ sources) for controlled substitution .
  • Computational Modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Q. What are the mechanistic implications of competing oxidation and reduction pathways?

  • Oxidation : The pyridine ring’s electron-deficient nature makes it prone to oxidation at the 4-position, forming pyridine N-oxide derivatives. Use mild oxidants (e.g., mCPBA) to minimize over-oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce the chlorinated position; switch to NaBH₄/CeCl₃ for selective ester reduction without affecting Cl or CF₃ groups .

Q. How do steric and electronic effects influence cross-coupling reactivity?

The trifluoromethyl group’s strong electron-withdrawing effect (–I) deactivates the pyridine ring, requiring:

  • High-Temperature Conditions : ≥100°C for Suzuki-Miyaura couplings.
  • Bulky Ligands : Use Xantphos or SPhos to enhance catalytic activity .
  • Substituent Tuning : Introduce electron-donating groups (e.g., –OMe) at non-reactive positions to balance electronic effects .

Contradictions and Resolutions

  • vs. : emphasizes ester hydrolysis under basic conditions, while uses Cs₂CO₃ (a strong base) in coupling reactions without hydrolysis. Resolution : Cs₂CO₃ in anhydrous toluene minimizes hydrolysis by reducing water availability .
  • vs. : describes ethyl ester derivatives, while focuses on nitrile analogs. Resolution : Nitriles are more stable toward hydrolysis, making them preferable for long-term storage .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

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